Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture for Asymmetric Synthesis
The (R)-enantiomer of 2-furyloxirane is essential for asymmetric synthesis applications where stereochemical fidelity is required. In contrast, the racemic mixture (CAS 2745-17-7) introduces a 50:50 mixture of (R)- and (S)-enantiomers, which can lead to unpredictable or diminished enantioselectivity in downstream reactions. A facile preparation method for both (R)- and (S)-2-furyloxirane from D- and L-tri-O-acetyl glucal has been reported, enabling access to enantiomerically pure material for chiral synthesis .
| Evidence Dimension | Enantiomeric Purity for Chiral Synthesis |
|---|---|
| Target Compound Data | >95% ee (typical commercial specification for (R)-enantiomer) |
| Comparator Or Baseline | Racemic 2-furyloxirane (CAS 2745-17-7): 0% ee |
| Quantified Difference | >95% ee vs. 0% ee |
| Conditions | Asymmetric synthesis applications requiring chiral induction |
Why This Matters
The selection of the enantiopure (R)-form over the racemate is critical for achieving desired stereochemical outcomes and biological activity in pharmaceutical and agrochemical synthesis.
